

# An In-depth Technical Guide to 3-Fluoroisatoic Anhydride for Researchers

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## Compound of Interest

Compound Name: *3-Fluoroisatoic anhydride*

Cat. No.: B065496

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For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Procurement, Properties, and Applications.

This technical guide provides essential information for researchers and drug development professionals on **3-fluoroisatoic anhydride** (CAS No. 174463-53-7), a valuable fluorinated building block in organic and medicinal chemistry. This document outlines key suppliers, summarizes its chemical properties, and presents a detailed experimental protocol for a common synthetic application.

## Core Properties of 3-Fluoroisatoic Anhydride

Property	Value
CAS Number	174463-53-7
Molecular Formula	C <sub>8</sub> H <sub>4</sub> FNO <sub>3</sub>
Molecular Weight	181.12 g/mol
IUPAC Name	8-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione
Appearance	Typically a white to light brown powder or crystalline solid
Storage	Ambient temperatures, though storage at 0-8°C is also recommended. <sup>[1]</sup>

## Purchasing and Supplier Information

**3-Fluoroisatoic anhydride** is available from several chemical suppliers specializing in research and development quantities. When purchasing, it is crucial to consider purity, quantity, and lead times. Below is a comparative summary of major suppliers. Note: Pricing is subject to change and may require institutional login for viewing.

Supplier	Catalog Number	Purity	Available Quantities
Sigma-Aldrich (Fluorochem)	FLUH99C7951B	97% <sup>[2]</sup>	Varies (Check Website)
Smolecule	S728104	Not specified	In Stock (Check Website)
Chem-Impex International	23901	≥ 95% (HPLC) <sup>[1]</sup>	100MG, other sizes available

## Safety and Handling

**3-Fluoroisatoic anhydride** is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the supplier's Safety Data Sheet (SDS).

## Applications in Organic Synthesis

**3-Fluoroisatoic anhydride** is a versatile reagent primarily used in the synthesis of heterocyclic compounds, particularly quinazolinones and related structures. The fluorine substituent can enhance the biological activity and pharmacokinetic properties of the resulting molecules, making it a compound of interest in drug discovery.<sup>[3]</sup> Its derivatives are explored for various therapeutic applications due to their potential biological activities.

# Experimental Protocol: One-Pot Synthesis of 8-Fluoro-quinazolin-4(3H)-one Derivatives

This protocol is a representative example of a three-component reaction utilizing an isatoic anhydride derivative to synthesize a quinazolinone scaffold, a common motif in medicinal chemistry. This procedure is adapted from established methods for similar non-fluorinated isatoic anhydrides.[2][4][5]

**Objective:** To synthesize an 8-fluoro-2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one via a one-pot reaction of **3-fluoroisatoic anhydride**, a primary amine, and an aldehyde.

## Materials:

- **3-Fluoroisatoic anhydride** (1.0 mmol, 181.1 mg)
- Primary amine (e.g., benzylamine, 1.1 mmol, 118.0 mg, 0.115 mL)
- Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol, 106.1 mg, 0.102 mL)
- Ethanol (5-10 mL)
- Catalyst (e.g., p-toluenesulfonic acid (p-TsOH), catalytic amount, ~0.1 mmol, 17.2 mg)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Thin-layer chromatography (TLC) plate and chamber
- Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography column)

## Procedure:

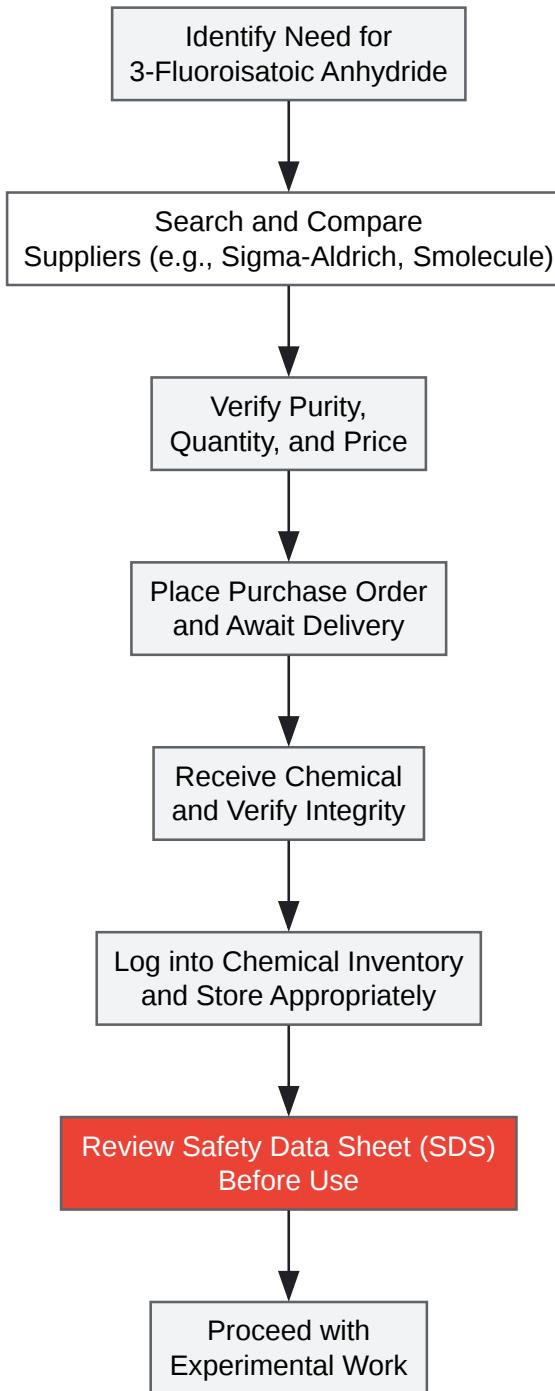
- To a round-bottom flask, add **3-fluoroisatoic anhydride** (1.0 mmol), the chosen primary amine (1.1 mmol), the aromatic aldehyde (1.0 mmol), and ethanol (5-10 mL).

- Add a catalytic amount of p-toluenesulfonic acid to the mixture.
- Fit the flask with a reflux condenser and place it in a heating mantle or oil bath on a magnetic stirrer.
- Heat the reaction mixture to reflux (approximately 78°C for ethanol) and stir.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- Remove the ethanol under reduced pressure using a rotary evaporator.
- Dissolve the resulting crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired 8-fluoro-quinazolin-4(3H)-one derivative.

## Visualizations

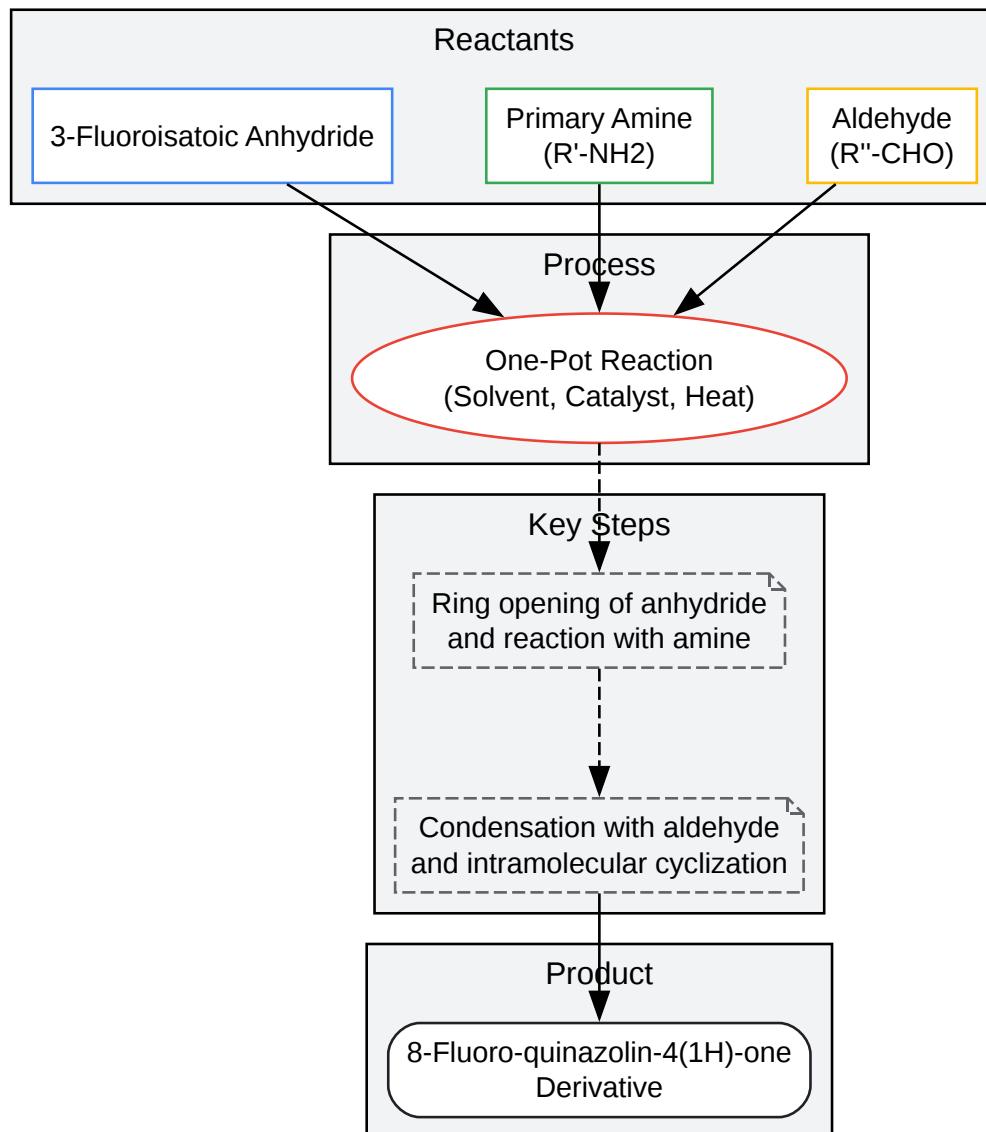
The following diagrams illustrate the procurement workflow and a generalized synthetic pathway using **3-fluoroisatoic anhydride**.

## Procurement and Initial Handling Workflow

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Caption: A logical workflow for the procurement and safe handling of **3-fluoroisatoic anhydride**.

### Generalized Synthetic Pathway to 8-Fluoro-quinazolinones



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Caption: A schematic of the three-component synthesis of 8-fluoro-quinazolinone derivatives.

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